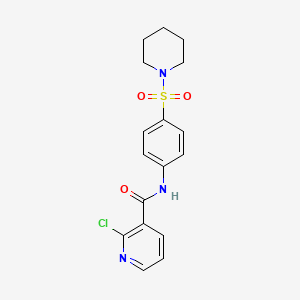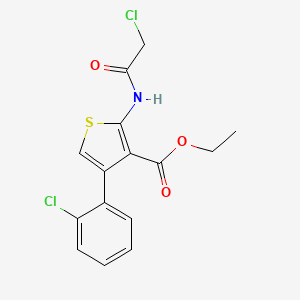
2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide” is a complex organic molecule that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also contains a sulfonyl group (-SO2-) and a carboxamide group (-CONH2).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and piperidine rings, as well as the sulfonyl and carboxamide groups. The chlorine atom at the 2-position of the pyridine ring would likely have a significant impact on the electronic properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro, sulfonyl, and carboxamide groups could potentially affect its solubility, acidity/basicity, and reactivity .科学的研究の応用
Efficient Synthesis Techniques
Research has explored efficient methods for synthesizing novel pyridine derivatives, which could potentially include compounds similar to 2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide. For instance, novel synthesis methods have been developed for creating 5,7-diarylpyrido[4,3-d]pyrimidines, showcasing innovative approaches to constructing complex pyridine-based structures which may serve as a foundation for further modifications and applications in various scientific domains (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Molecular Interaction Studies
Significant work has been done on studying molecular interactions of pyridine derivatives, particularly focusing on their binding properties and structure-activity relationships. Such research provides insights into how modifications to the pyridine core, similar to those in the mentioned compound, affect molecular interactions, potentially guiding the design of more effective molecules for various purposes (Shim et al., 2002).
Antimicrobial and Anticancer Potentials
Studies have also been conducted on pyridine derivatives to evaluate their antimicrobial and anticancer activities. Such research is crucial for identifying new therapeutic agents. By synthesizing and testing various pyridine derivatives, scientists can discover compounds with significant biological activities, leading to the development of new drugs and treatments for various diseases (Patel & Agravat, 2007).
Novel Fused Heterobicycles
Explorations into creating novel fused heterobicycles, including pyrazolo[4,3-c]pyridine-3-ols, highlight the versatility of pyridine derivatives in synthesizing complex molecular structures. These studies underscore the potential of pyridine cores in developing new materials with unique chemical and physical properties, which could have applications in material science, pharmaceuticals, and beyond (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
作用機序
将来の方向性
The future directions for research on this compound would likely depend on its intended use. For example, if it were intended to be used as a drug, future research could focus on optimizing its synthesis, improving its pharmacological properties, and evaluating its efficacy and safety in preclinical and clinical studies .
特性
IUPAC Name |
2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-16-15(5-4-10-19-16)17(22)20-13-6-8-14(9-7-13)25(23,24)21-11-2-1-3-12-21/h4-10H,1-3,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSYLRWIZRFPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701655.png)
![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2701658.png)
![N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride](/img/structure/B2701659.png)


![N-[3-[2-(2-Methyl-1,3-thiazol-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2701663.png)
![7-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2701664.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2701665.png)
![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701668.png)
![2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2701671.png)

![2,4,10,12-Tetraoxa-3,3-dimethyl-7-azadispiro[5.1.3.2]tridecane](/img/structure/B2701673.png)
